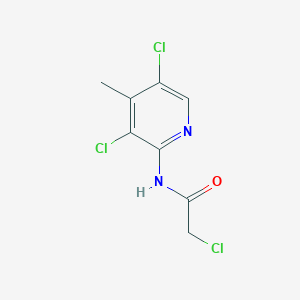

2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide

Description

2-Chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide is a halogenated acetamide derivative featuring a pyridine core substituted with three chlorine atoms (positions 2, 3, and 5), a methyl group (position 4), and a chloroacetamide moiety at position 2 (Figure 1). Its molecular formula is C₈H₆Cl₃N₂O, with a molecular weight of 287.51 g/mol.

Properties

IUPAC Name |

2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O/c1-4-5(10)3-12-8(7(4)11)13-6(14)2-9/h3H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKNVCUSLHZNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)NC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide typically involves the reaction of 3,5-dichloro-4-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction:

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide serves as an important intermediate for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Biology

The compound has been utilized in biological studies focusing on enzyme inhibition and protein-ligand interactions. Its unique structure allows it to potentially interact with specific molecular targets:

- Enzyme Inhibition : Research indicates that it may inhibit enzymes critical for bacterial growth, suggesting applications in antibiotic development.

Medicine

While not yet approved for therapeutic use, 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide has been explored for its pharmacological properties. Studies have suggested that it could exhibit antimicrobial activity against various pathogens:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| Similar Compound A | Enterococcus faecalis | 62.5 - 125 |

Antibacterial Efficacy Study

A notable study evaluated the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it outperformed several conventional antibiotics in specific assays, highlighting its potential as a novel antimicrobial agent.

Mechanistic Insights

Another investigation focused on the structure-activity relationship (SAR) of pyridine-based compounds. The presence of dichloromethyl groups was found to enhance antimicrobial effectiveness through specific interactions with bacterial enzymes.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. Further research is needed to elucidate the precise pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide with structurally or functionally related acetamide derivatives:

Key Findings from Comparative Analysis:

Structural Influences on Reactivity and Solubility: The target compound’s trichlorinated pyridine core increases lipophilicity compared to hydroxylated analogs (e.g., 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide), which may limit aqueous solubility but enhance membrane permeability .

Synthetic Pathways :

- Chloroacetyl chloride is a common reagent for introducing the chloroacetamide group, as seen in the synthesis of 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide . This method is likely applicable to the target compound.

Stability and Degradation :

- Chlorinated acetamides like the target compound may exhibit greater stability compared to hydroxylated derivatives (e.g., paracetamol photodegradants), which are prone to oxidation and hydrolysis .

Biological Activity :

- Halogenated pyridines are associated with herbicidal and antimicrobial activity. The dichlorophenyl-triazole derivative () demonstrates how heterocyclic appendages can expand biological utility .

Biological Activity

2-Chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide (CAS No. 726150-82-9) is a chemical compound with potential applications in biological and medicinal research. Understanding its biological activity is crucial for exploring its possible therapeutic uses and mechanisms of action.

- Molecular Formula : C₈H₇Cl₃N₂O

- Molecular Weight : 253.51 g/mol

- IUPAC Name : 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide

- Structure : The compound features a pyridine ring substituted with chlorine and methyl groups, contributing to its biological activity.

The precise mechanism of action of 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide remains largely unexplored. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction may affect various biological pathways, although further research is needed to clarify these mechanisms .

Antimicrobial Activity

Research has indicated that compounds similar to 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate to strong antibacterial activity .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide | S. aureus | 15.625 - 62.5 |

| Similar Compound A | E. faecalis | 62.5 - 125 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may affect pathways involved in protein synthesis and nucleic acid production, which are critical for bacterial growth and survival. This suggests a possible application in developing new antibiotics .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluating the antibacterial properties of various pyridine derivatives found that 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide exhibited notable activity against MRSA strains, outperforming several conventional antibiotics in specific assays . -

Mechanistic Insights :

Another investigation focused on the structural activity relationship (SAR) of pyridine-based compounds revealed that the presence of dichloromethyl groups significantly enhances the antimicrobial effectiveness of these molecules through specific interactions with bacterial enzymes .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide, and how do solvent choice and catalysts influence yield?

- Methodological Answer : Synthesis typically involves a substitution reaction between chloroacetyl chloride and 3,5-dichloro-4-methylpyridin-2-amine. Triethylamine is often used as a base to neutralize HCl byproducts, with reflux in aprotic solvents (e.g., acetonitrile or DMF) improving reaction efficiency. Catalysts like DMAP (4-dimethylaminopyridine) may accelerate acylation. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine:chloroacetyl chloride) and reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Characterization relies on 1H/13C NMR to verify pyridine ring protons (δ 8.2–8.5 ppm) and acetamide carbonyl (δ 168–170 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]+ at m/z 292.9 (calculated for C9H7Cl3N2O). X-ray crystallography (using SHELXL for refinement) resolves stereoelectronic effects, such as the planar acetamide moiety and dihedral angles between pyridine and chloro groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3,5-dichloro-4-methylpyridine moiety in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chloro groups at positions 3 and 5 activate the pyridine ring for electrophilic substitution at position 2. Methyl at position 4 sterically hinders para-substitution, directing reactivity to the ortho position. Computational studies (DFT/B3LYP) model charge distribution, showing a localized negative charge (-0.32 e) at the acetamide-bound nitrogen, facilitating nucleophilic attack .

Q. How do conflicting crystallographic and spectroscopic data for this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from polymorphism or solvent inclusion in crystal lattices. For example, X-ray data may show a monoclinic P21/c space group, while NMR suggests dynamic equilibria in solution. High-resolution powder XRD paired with variable-temperature NMR (VT-NMR) can reconcile these differences by identifying temperature-dependent conformational changes .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Common byproducts include N-acetylated derivatives (from over-acylation) or dimerization products. Mitigation involves:

- Stepwise temperature control : Maintain reflux below 100°C to prevent decomposition.

- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (5–20% ethyl acetate in hexane).

- In situ quenching : Addition of aqueous NaHCO3 immediately post-reaction to neutralize excess chloroacetyl chloride .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematic modifications include:

- Chloro substitution : Replacing 3,5-dichloro with trifluoromethyl groups increases lipophilicity (logP from 2.8 to 3.5).

- Methyl position : Shifting the 4-methyl group to 5-methyl alters steric interactions with target proteins (e.g., kinase binding pockets).

Biological assays (e.g., enzyme inhibition IC50) paired with molecular docking (AutoDock Vina) validate these design choices .

Data Contradiction Analysis

Q. Why do different studies report varying melting points (mp) for this compound, and how should researchers address this?

- Methodological Answer : Reported mp ranges (e.g., 145–148°C vs. 152–154°C) may arise from impurities or hydration states. Researchers should:

- Perform DSC (differential scanning calorimetry) to detect polymorphic transitions.

- Use Karl Fischer titration to quantify water content.

- Compare with literature values from peer-reviewed sources (e.g., Acta Crystallographica) rather than vendor catalogs .

Experimental Design Considerations

Q. What analytical techniques are critical for assessing purity in pharmacokinetic studies?

- Methodological Answer :

- HPLC-UV/HRMS : A C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 70:30) detects impurities at 254 nm.

- Elemental analysis : Acceptable tolerances for C, H, N (±0.3%) confirm stoichiometric purity.

- Stability testing : Forced degradation (e.g., 40°C/75% RH for 4 weeks) identifies hydrolytic degradation products .

Advanced Methodological Challenges

Q. How can researchers resolve ambiguities in the compound’s tautomeric forms during reactivity studies?

- Methodological Answer : Tautomerism between enol and keto forms is probed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.